

Application of Pantoprazole Sulfone in Impurity Profiling of Pantoprazole Sodium

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Compound of Interest

Compound Name: Pantoprazole sulfone

Cat. No.: B135101

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Introduction

Pantoprazole sodium is a proton pump inhibitor widely utilized for the management of acid-related gastrointestinal conditions.[1][2] A critical component of pharmaceutical quality control is the diligent monitoring and control of impurities within active pharmaceutical ingredients (APIs) to guarantee both safety and efficacy.[3] A principal impurity and metabolite of pantoprazole is **pantoprazole sulfone**, officially designated as Pantoprazole Related Compound A.[4][5][6] This compound is formed through the over-oxidation of the sulfoxide group present in the pantoprazole molecule, resulting in a sulfone.[4] Consequently, its presence in pantoprazole sodium requires stringent monitoring and control.

Significance of Impurity Profiling

The impurity profile of a drug substance serves as a crucial indicator of its overall quality and the consistency of the manufacturing process. **Pantoprazole sulfone** is recognized as a significant process-related impurity and can also be a product of degradation.[3][4] Studies conducted under stress conditions, including exposure to oxidative agents and light, have confirmed the formation of **pantoprazole sulfone**. [7] In light of this, regulatory authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have instituted specific limits for this impurity in both pantoprazole sodium drug substance and its finished products.[6][8] The consistent monitoring and control of **pantoprazole sulfone** levels are imperative to uphold the drug's stability, safety, and therapeutic effectiveness.[3]

Analytical Methodology

For the impurity profiling of pantoprazole, a range of analytical techniques are utilized, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and officially recognized method.^{[9][10]} Specifically, reversed-phase HPLC (RP-HPLC) coupled with UV detection has proven to be highly effective for the separation of pantoprazole from its various impurities, including **pantoprazole sulfone**.^{[11][9][12]} These analytical methods are developed to be stability-indicating, which means they are capable of distinguishing the active drug substance from any degradation products that may form over time or under stress.^{[11][13]}

The validation of these analytical methods in accordance with the International Council for Harmonisation (ICH) guidelines is essential to confirm their accuracy, precision, linearity, and robustness.^{[11][14]} Key validation parameters, such as the Limit of Detection (LOD) and Limit of Quantification (LOQ), are determined to establish the sensitivity of the method.^{[11][9]}

Quantitative Data Summary

The following tables provide a summary of key impurities and typical validation parameters for the analysis of pantoprazole sodium.

Table 1: Pharmacopeial Impurities of Pantoprazole Sodium

Impurity Name	Pharmacopeia Designation	CAS Number
Pantoprazole Sulfone	USP: Pantoprazole Related Compound AEP: Pantoprazole Impurity A	127780-16-9 ^{[6][15][16][17][18][19]}
Pantoprazole Sulfide	USP: Pantoprazole Related Compound BEP: Pantoprazole Impurity B	102625-64-9 ^{[15][16]}
5-(Difluoromethoxy)-1H-benzimidazole-2-thiol	USP: Pantoprazole Related Compound CEP: Pantoprazole Impurity C	97963-62-7 ^[16]

Table 2: Typical HPLC Method Validation Parameters for Pantoprazole Impurity Profiling

Parameter	Typical Value
Linearity (r^2)	> 0.999[11][9]
Accuracy (Recovery)	97.6 - 105.8%[11][9][14]
Precision (RSD)	< 2%[13]
Limit of Detection (LOD)	0.043 - 0.047 µg/mL[11][13]
Limit of Quantification (LOQ)	0.099 - 0.14 µg/mL[11][9][13][14]

Experimental Protocols

Protocol 1: HPLC Analysis of Pantoprazole Sulfone Impurity

Objective: To separate and quantify **pantoprazole sulfone** in pantoprazole sodium drug substance using a gradient RP-HPLC method.[9][14]

Materials:

- Reagents: Pantoprazole Sodium Reference Standard, **Pantoprazole Sulfone** (Related Compound A) Reference Standard, Acetonitrile (HPLC Grade), Ammonium Acetate, Triethylamine, Orthophosphoric Acid, Water (HPLC Grade).[9]
- Equipment: HPLC system with gradient pump and UV detector, Zorbax Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) or equivalent, analytical balance, pH meter, volumetric flasks and pipettes, syringe filters (0.45 µm).[9][14]

Procedure:

- Mobile Phase Preparation:[9]
 - Buffer Preparation: Prepare a 0.01 M ammonium acetate solution. Add 1 mL of triethylamine per liter of solution and adjust the pH to 4.5 with orthophosphoric acid.
 - Mobile Phase A: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio.

- Mobile Phase B: Mix the prepared buffer and acetonitrile in a 30:70 (v/v) ratio.
- Filter and degas all mobile phases before use.
- Chromatographic Conditions:[9]
 - Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection Wavelength: 290 nm
 - Injection Volume: 10 µL
 - Gradient Program: A suitable gradient program should be developed to ensure the separation of pantoprazole and its impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
- Sample Preparation:
 - Standard Solution: Prepare a stock solution of Pantoprazole Sodium Reference Standard in a suitable diluent (e.g., Mobile Phase B). Further dilute to a working concentration (e.g., 0.4 mg/mL).[14]
 - Impurity Standard Solution: Prepare a stock solution of **Pantoprazole Sulfone** Reference Standard in the diluent.
 - Spiked Sample: To confirm the identity of the **pantoprazole sulfone** peak, a portion of the standard solution can be spiked with the impurity standard solution.[20][21]
 - Test Sample: Prepare the pantoprazole sodium sample to be tested at the same concentration as the standard solution.
- Analysis and Calculations:
 - Inject the standard, spiked, and test solutions into the HPLC system.

- Identify the **pantoprazole sulfone** peak in the test sample chromatogram by comparing its retention time with that of the impurity standard.
- Calculate the amount of **pantoprazole sulfone** in the test sample using the area of the peak and the concentration of the standard solution.

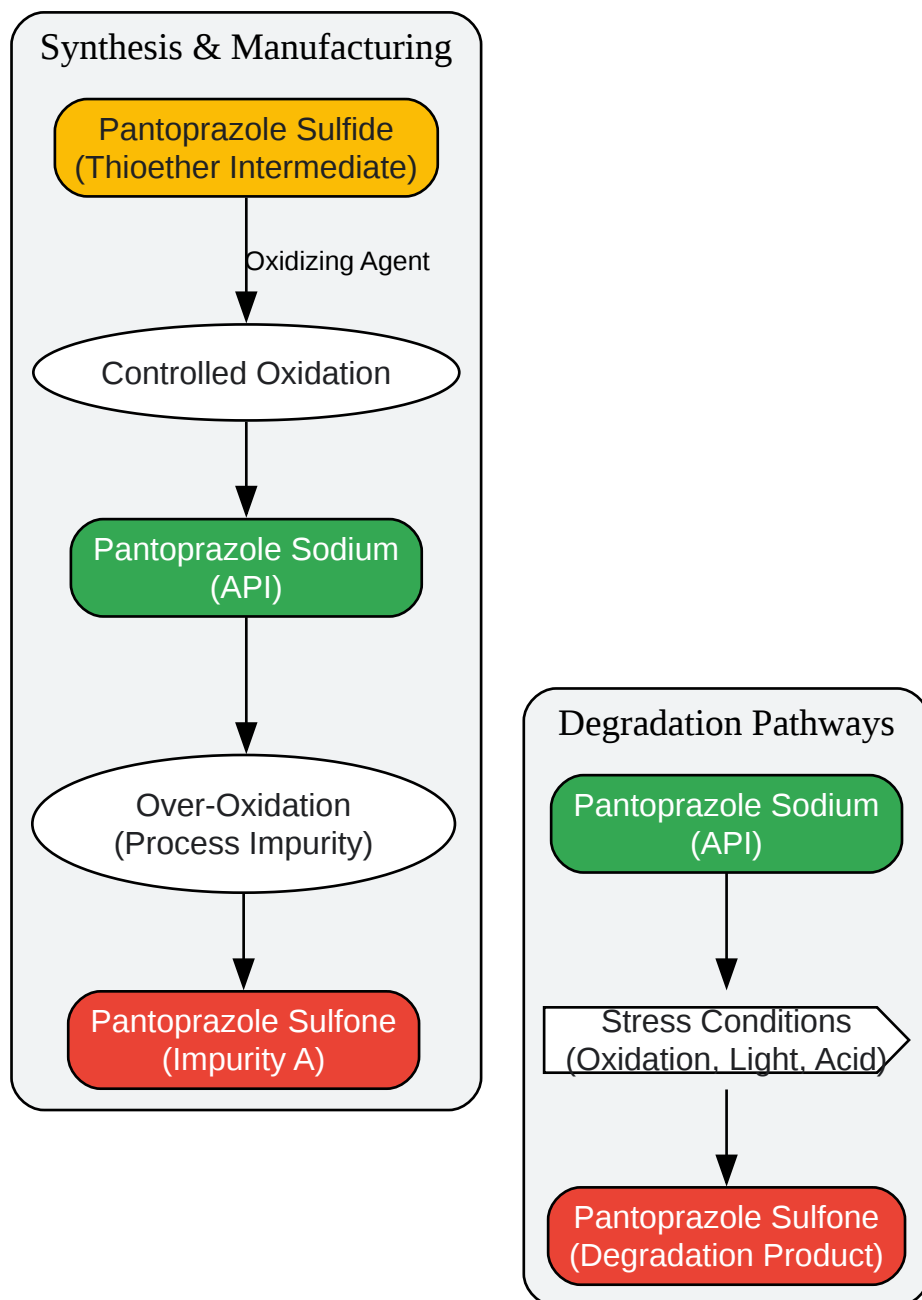
Protocol 2: Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the analytical method by subjecting pantoprazole sodium to stress conditions.[\[11\]](#)[\[13\]](#)

Procedure:

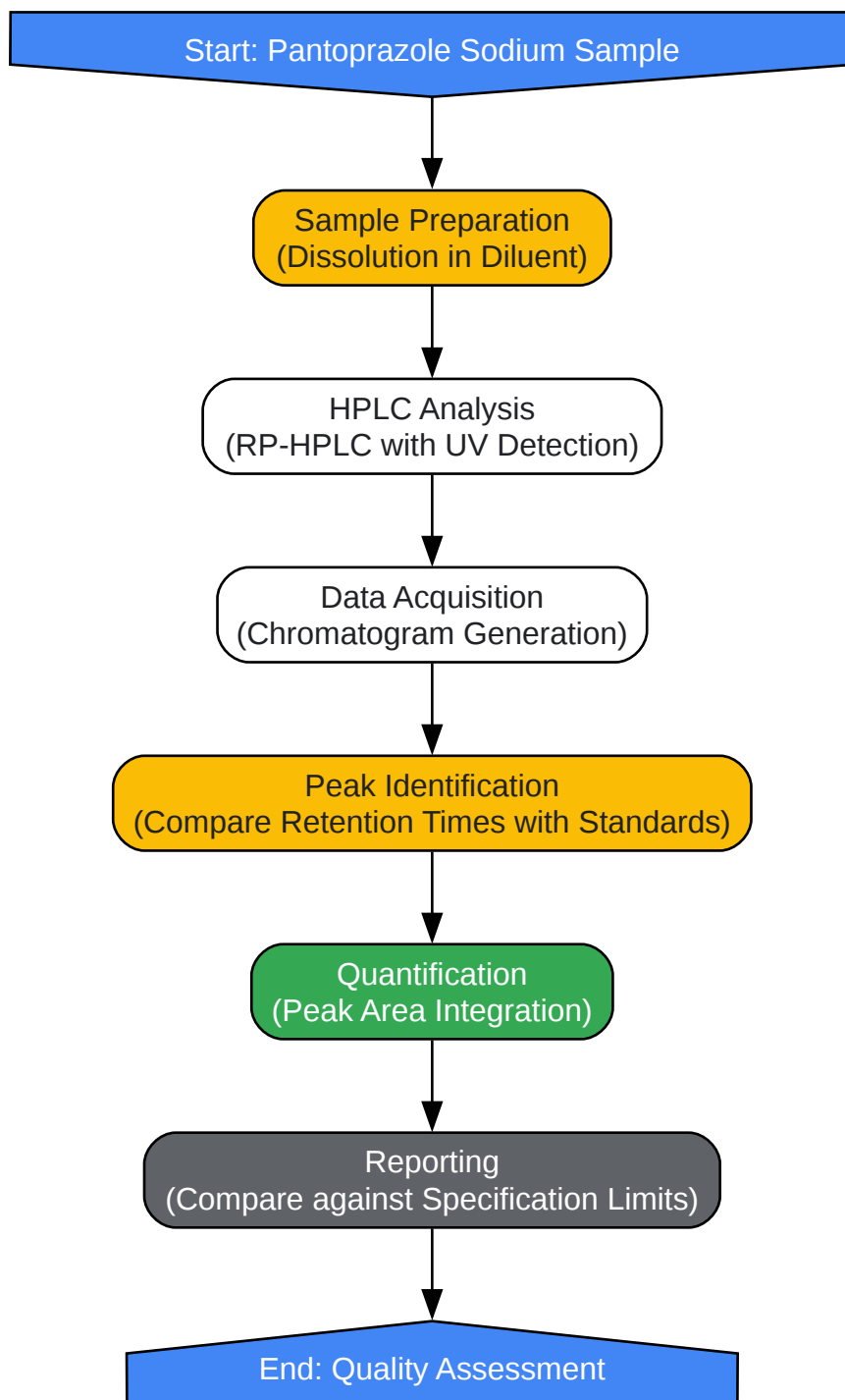
- Stress Conditions:[\[11\]](#)
 - Acid Degradation: Treat the drug substance with a dilute acid (e.g., 0.1 N HCl) at room temperature.
 - Base Degradation: Treat the drug substance with a dilute base (e.g., 0.1 N NaOH) at room temperature.
 - Oxidative Degradation: Treat the drug substance with a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) at room temperature.
 - Photolytic Degradation: Expose the drug substance to UV light.
 - Thermal Degradation: Heat the drug substance at an elevated temperature (e.g., 60°C).
- Analysis:
 - Analyze the stressed samples using the HPLC method described in Protocol 1.
 - The method is considered stability-indicating if the degradation product peaks (including **pantoprazole sulfone**) are well-resolved from the main pantoprazole peak and from each other.[\[13\]](#)

Visualizations



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Formation pathways of **pantoprazole sulfone**.



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Workflow for pantoprazole impurity profiling.

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